molecular formula C24H33NO2P2 B12092365 1-(3,5-Dimethylphenyl)-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione

1-(3,5-Dimethylphenyl)-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione

Cat. No.: B12092365
M. Wt: 429.5 g/mol
InChI Key: ODYDZUFLMKTRIF-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione is a complex organic compound that features a pyrrole-2,5-dione core substituted with dimethylphenyl and dimethylphospholan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of Dimethylphospholan Groups: This could be done through a substitution reaction using suitable phosphine reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could lead to a more reduced form.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of advanced materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In an industrial setting, it could act as a catalyst, facilitating chemical reactions through various mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dimethylphenyl)-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione: Similar in structure but with different substituents.

    Other Pyrrole-2,5-dione Derivatives: Compounds with variations in the substituents on the pyrrole-2,5-dione core.

Uniqueness

This compound is unique due to its specific combination of substituents, which may confer distinct chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C24H33NO2P2

Molecular Weight

429.5 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C24H33NO2P2/c1-14-11-15(2)13-20(12-14)25-23(26)21(28-16(3)7-8-17(28)4)22(24(25)27)29-18(5)9-10-19(29)6/h11-13,16-19H,7-10H2,1-6H3

InChI Key

ODYDZUFLMKTRIF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4C(CCC4C)C)C

Origin of Product

United States

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